

Spectroscopic Profile of 4-Bromo-2,6-dimethylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2,6-dimethylbenzonitrile**

Cat. No.: **B1337822**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Bromo-2,6-dimethylbenzonitrile**, catering to the needs of researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical visualizations to facilitate a deeper understanding of its molecular structure and properties.

Summary of Spectroscopic Data

The empirical formula for **4-Bromo-2,6-dimethylbenzonitrile** is C_9H_8BrN , with a molecular weight of 210.07 g/mol. [1] The spectroscopic data presented below has been compiled from various sources to provide a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR):

The 1H NMR spectrum of **4-Bromo-2,6-dimethylbenzonitrile** is expected to show two distinct signals. The methyl protons at positions 2 and 6 will appear as a singlet, and the aromatic protons at positions 3 and 5 will also produce a singlet due to the symmetry of the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	Singlet	6H	2,6-di-CH ₃
Data not available	Singlet	2H	Ar-H (H-3, H-5)

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will exhibit characteristic peaks corresponding to the aromatic carbons, the methyl carbons, the nitrile carbon, and the carbon atom bonded to the bromine.

Chemical Shift (ppm)	Assignment
Data not available	2,6-di-CH ₃
Data not available	C-CN
Data not available	C-Br
Data not available	Ar-C
Data not available	CN

Note: Specific chemical shift values for ¹H and ¹³C NMR were not available in the searched literature.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-2,6-dimethylbenzonitrile** will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include the C≡N stretch of the nitrile group, C-H stretches of the aromatic ring and methyl groups, and C-Br stretch.

Wavenumber (cm ⁻¹)	Functional Group
~2230	C≡N (Nitrile)
~3000-3100	Aromatic C-H Stretch
~2850-2960	Aliphatic C-H Stretch (CH ₃)
~1550-1600	C=C Aromatic Ring Stretch
~500-600	C-Br Stretch

Note: Specific peak values from an experimental spectrum were not available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry of **4-Bromo-2,6-dimethylbenzonitrile** is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic M+2 peak of nearly equal intensity will also be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

m/z	Assignment
~209	[M] ⁺ (with ⁷⁹ Br)
~211	[M+2] ⁺ (with ⁸¹ Br)

Note: Specific experimental mass spectrum data was not available in the searched literature. The m/z values are based on the calculated molecular weight.

Experimental Protocols

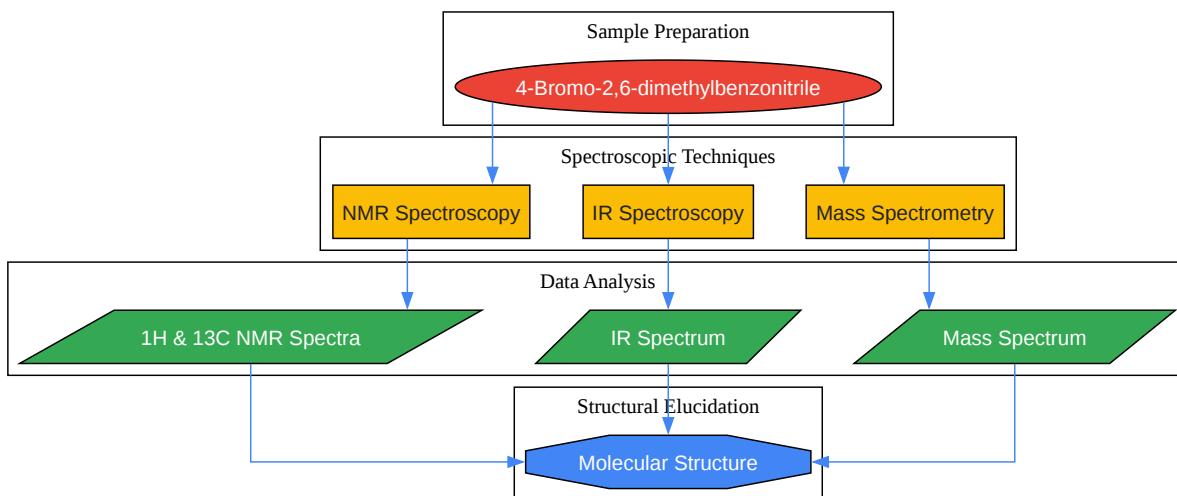
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like **4-Bromo-2,6-dimethylbenzonitrile**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C). A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

- Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric or instrumental interferences.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition: Acquire the infrared spectrum of the sample.
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).


Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of ions at each m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

To illustrate the relationships and workflows in the spectroscopic analysis of **4-Bromo-2,6-dimethylbenzonitrile**, the following diagrams have been generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Caption: Molecular structure of **4-Bromo-2,6-dimethylbenzonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2,6-dimethylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337822#spectroscopic-data-for-4-bromo-2-6-dimethylbenzonitrile-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com